2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol: is a chemical compound with the following properties:
Molecular Formula: CHNOS
CAS Number: 489422-10-8
Linear Formula: CHNOS
Molecular Weight: 430.486 g/mol
This compound features an ethoxy group (C2H5O) attached to a phenolic ring, along with a triazole ring containing a sulfanyl group (C6H5SN). Its unique structure makes it intriguing for various applications.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the condensation of an aldehyde (such as 2-hydroxy-4-methoxybenzaldehyde) with a thiosemicarbazide derivative (e.g., 3-phenyl-5-sulfanyl-4H-1,2,4-triazole-4-carbohydrazide). The reaction proceeds under appropriate conditions to yield the desired product.
Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using established protocols.
Chemical Reactions Analysis
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Reduction: Reduction of the imine group may be possible.
Substitution: The phenolic ring can participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Lewis acids (e.g., AlCl) for electrophilic aromatic substitution.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield quinone derivatives, while reduction could lead to the corresponding amine.
Scientific Research Applications
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Bioconjugation: Its functional groups allow for bioconjugation and labeling.
Antioxidant Properties: The phenolic moiety suggests potential antioxidant activity.
Antibacterial Studies: Researchers investigate its antibacterial effects.
Pharmaceuticals: It may serve as a precursor for drug development.
Materials Science: Its unique structure could find applications in materials science.
Mechanism of Action
The exact mechanism remains an active area of research. its antioxidant properties and potential interactions with cellular pathways contribute to its effects.
Comparison with Similar Compounds
While this compound is relatively rare, it shares similarities with other phenolic derivatives, such as 2-ethoxy-4-(((3-(3-methoxy-phenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol (CAS: 613249-07-3) and **2-ethoxy-4-((E)-{[3-(3-isopropoxyphe
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-15-10-12(8-9-14(15)22)11-18-21-16(19-20-17(21)24)13-6-4-3-5-7-13/h3-11,22H,2H2,1H3,(H,20,24)/b18-11+ |
InChI Key |
SACZZWMQWVSXID-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.